4-(Aminomethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one hydrochloride
Description
Properties
IUPAC Name |
4-(aminomethyl)-5,6,7,8-tetrahydro-2H-cinnolin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c10-5-7-6-3-1-2-4-8(6)11-12-9(7)13;/h1-5,10H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEMGDRQEDDGEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NNC(=O)C(=C2C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of 4-(Aminomethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one hydrochloride generally proceeds via multi-step organic reactions starting from readily available precursors such as substituted anilines or ketones. The process involves:
- Formation of key intermediate heterocyclic structures (hexahydrocinnoline core)
- Introduction of aminomethyl functionality
- Conversion to hydrochloride salt for stability and handling
The preparation often requires careful control of reaction conditions such as temperature, solvent choice, and use of catalysts to ensure high yield and purity.
Detailed Preparation Steps and Conditions
Step A: Formation of Pyridine Glycine Imine Derivative
A closely related preparation method from patent literature for 2-aminomethylpyridine derivatives, which are structurally analogous, provides a relevant industrial-scale synthesis approach. This involves:
- Reacting benzophenone with glycine ethyl ester hydrochloride in the presence of a catalytic acid (e.g., para-toluenesulfonic acid) and toluene as solvent.
- Heating at 110–115°C under reflux with continuous removal of water formed during the reaction via a Dean-Stark apparatus.
- Addition of a trialkylamine base such as N,N-diisopropyl N-ethylamine over several hours to facilitate imine formation.
- Monitoring reaction completion by liquid chromatography.
This step yields a benzophenone glycine imine derivative, a key intermediate for further transformations.
Step B: Reaction with Pyridine Derivative
- The benzophenone glycine imine derivative is reacted with a pyridine derivative bearing a halogen leaving group (preferably chlorine).
- The reaction uses a dry inorganic base like potassium carbonate or sodium hydride to deprotonate intermediates.
- A phase transfer catalyst such as tetraethylammonium bromide is employed to facilitate the reaction in an aprotic polar solvent like propionitrile.
- The reaction is typically conducted at controlled temperatures to optimize yield and selectivity.
Step C: Hydrochloride Salt Formation
- The pyridine glycine imine derivative solution is treated with aqueous hydrochloric acid at temperatures up to 25°C.
- The molar ratio of HCl to pyridine glycine imine is maintained at least 1:1, preferably between 1 and 5.
- This step converts the intermediate into the corresponding pyridine glycine ester hydrochloride derivative, improving compound stability and facilitating isolation.
Step D: Cyclization and Final Conversion
Representative Reaction Scheme Summary
| Step | Reaction Description | Key Reagents & Conditions | Outcome |
|---|---|---|---|
| A | Formation of benzophenone glycine imine derivative | Benzophenone, glycine ethyl ester hydrochloride, para-toluenesulfonic acid, toluene, N,N-diisopropyl N-ethylamine, reflux at 110–115°C, Dean-Stark apparatus | Benzophenone glycine imine intermediate |
| B | Reaction with pyridine derivative | Pyridine chloride derivative, dry K2CO3 or NaH, tetraethylammonium bromide, propionitrile, controlled temperature | Pyridine glycine imine derivative |
| C | Hydrochloride salt formation | Aqueous HCl, temperature ≤ 25°C, HCl/PyGI ratio ≥1 | Pyridine glycine ester hydrochloride derivative |
| D | Cyclization | Reflux in water | This compound |
Research Findings and Industrial Relevance
- The described method overcomes issues related to low yields and scalability in earlier synthetic routes.
- Use of phase transfer catalysts and aprotic solvents enhances reaction efficiency.
- The mild conditions for hydrochloride salt formation preserve compound integrity.
- The multi-step process is suitable for industrial scale-up, ensuring reproducibility and purity.
Additional Notes on Synthesis
- The starting materials such as substituted anilines or ketones can be varied to introduce different substituents on the hexahydrocinnoline ring, allowing structural diversity.
- Cyclization steps may require optimization depending on substituent effects.
- The hydrochloride salt form is preferred for handling due to improved stability and solubility properties.
Summary Table of Key Parameters
| Parameter | Details |
|---|---|
| Starting materials | Benzophenone, glycine ethyl ester hydrochloride, pyridine chloride derivatives |
| Solvents | Toluene (Step A), propionitrile (Step B), water (Step D) |
| Bases | N,N-diisopropyl N-ethylamine (Step A), K2CO3 or NaH (Step B) |
| Catalysts | Para-toluenesulfonic acid (Step A), tetraethylammonium bromide (Step B) |
| Temperature ranges | 110–115°C (Step A), up to 25°C (Step C), reflux (Step D) |
| Reaction monitoring | Liquid chromatography |
| Final product form | Hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like ammonia (NH3) or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Medicinal Chemistry
4-(Aminomethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one hydrochloride has been investigated for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Case Study: Antidepressant Activity
Research indicates that derivatives of hexahydrocinnoline compounds exhibit antidepressant-like effects in animal models. Studies have shown that these compounds can influence neurotransmitter systems such as serotonin and norepinephrine, which are critical in mood regulation.
Neuropharmacology
This compound is also being explored in neuropharmacological contexts due to its potential neuroprotective properties. It may have applications in treating neurodegenerative diseases by modulating neuroinflammatory pathways.
Case Study: Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. This suggests its potential use in developing therapies for conditions like Alzheimer's disease.
Synthesis of Novel Compounds
The compound serves as a building block for synthesizing novel pharmaceutical agents. Its amine group allows for further functionalization and modification to create derivatives with enhanced biological activity.
Case Study: Synthesis of Anticancer Agents
Researchers have synthesized various derivatives of this compound to evaluate their anticancer properties. Some derivatives have shown promising results in inhibiting tumor cell proliferation in preclinical studies.
Analytical Chemistry
In analytical chemistry, this compound is used as a standard reference material for developing analytical methods such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy.
Mechanism of Action
The mechanism by which 4-(Aminomethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one hydrochloride exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific enzymes or receptors, leading to therapeutic outcomes. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related hydrochloride salts:
*Calculated based on the IUPAC name.
Key Observations:
- Core Heterocycles: The cinnolinone core (bicyclic with two nitrogens) contrasts with monocyclic systems like oxazolidinone or indolinone. The hexahydro saturation in the cinnolinone derivative reduces aromaticity, likely enhancing metabolic stability compared to fully aromatic systems .
- Functional Groups: The aminomethyl group is common across all compounds, contributing to basicity and hydrochloride salt formation. This group may facilitate hydrogen bonding in biological interactions. The ketone in the cinnolinone derivative distinguishes it from oxazolidinones and indolinones, which lack this moiety.
- Molecular Weight and Solubility: The cinnolinone derivative has a higher molecular weight (~215.68 g/mol) compared to the oxazolidinone (152.58 g/mol), suggesting differences in lipophilicity and membrane permeability. Hydrochloride salts generally improve aqueous solubility, though the cinnolinone’s bicyclic structure may reduce solubility compared to smaller heterocycles like oxazolidinones .
Biological Activity
4-(Aminomethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one hydrochloride (CAS No. 2097893-32-6) is a compound with a complex structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity associated with this compound by reviewing relevant research findings, case studies, and data tables.
The molecular formula of this compound is with a molecular weight of approximately 215.68 g/mol. The compound is characterized by its unique hexahydrocinnoline structure which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.68 g/mol |
| CAS Number | 2097893-32-6 |
| Boiling Point | Not specified |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of hexahydrocinnoline can inhibit the growth of various bacterial strains. The specific mechanisms often involve interference with bacterial cell wall synthesis or protein synthesis pathways.
Anticancer Activity
Recent investigations into the anticancer properties of hexahydrocinnoline derivatives suggest that they may induce apoptosis in cancer cells. A study reported that certain structural modifications lead to enhanced cytotoxicity against various cancer cell lines. The proposed mechanism includes the activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.
Neuroprotective Effects
There is emerging evidence that compounds related to this compound may offer neuroprotective benefits. Research has indicated potential efficacy in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of hexahydrocinnoline derivatives demonstrated a notable reduction in the growth of Staphylococcus aureus and Escherichia coli when treated with these compounds.
- Cytotoxicity in Cancer Cells : In vitro experiments revealed that a specific derivative exhibited IC50 values below 10 µM against A549 lung cancer cells and MCF-7 breast cancer cells.
- Neuroprotection : Animal models treated with hexahydrocinnoline derivatives showed decreased markers of neuroinflammation and improved cognitive function in tests measuring memory and learning.
Q & A
Q. What are the key physicochemical properties of 4-(Aminomethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one hydrochloride, and how do they influence experimental design?
The hydrochloride salt form enhances solubility and stability, critical for in vitro assays and solution-phase reactions. Key properties include:
- Molecular weight : Determines chromatographic retention times (e.g., HPLC optimization).
- Polarity : Affects solvent selection for synthesis or biological testing (e.g., DMSO for stock solutions).
- pKa : Impacts ionization state under physiological conditions, relevant for cell permeability studies.
Experimental protocols should account for hygroscopicity and light sensitivity, requiring anhydrous conditions and amber vials for storage .
Q. How should researchers handle safety and stability concerns during synthesis or storage?
- Handling : Use fume hoods and personal protective equipment (PPE) due to potential irritant properties (common in hydrochlorides).
- Storage : Store at -20°C in desiccated environments to prevent hydrolysis or decomposition.
- Stability testing : Monitor via accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) with HPLC to detect degradation products .
Q. What analytical methods are recommended for purity assessment and structural confirmation?
- HPLC-UV/ELSD : For purity analysis (≥95% by area normalization).
- LC-MS/MS : To confirm molecular weight and detect trace impurities (e.g., residual solvents or byproducts).
- NMR (1H/13C) : Assigns stereochemistry and verifies the hexahydrocinnolinone core. Cross-reference with PubChem or CAS data for spectral validation .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?
ICReDD’s methodology combines quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal catalysts, solvents, and temperatures. For example:
- Reaction path search : Identifies low-energy pathways for regioselective functionalization of the aminomethyl group.
- High-throughput virtual screening : Prioritizes derivatives with enhanced bioactivity before synthesis. Experimental validation should follow, using DOE (Design of Experiments) to minimize trial-and-error approaches .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays). Poor in vivo activity may stem from rapid clearance.
- Target engagement assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm target binding in cellular contexts.
- Species differences : Compare metabolic pathways (e.g., cytochrome P450 isoforms) between human and animal models .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Orthogonal methods : Combine HPLC, GC-MS, and ion chromatography to detect polar/non-polar impurities.
- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation pathways.
- Reference standards : Use certified impurities (e.g., EP/JP standards) for spiking experiments to validate analytical thresholds .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR/Cas9 knockout models : Confirm target specificity by observing loss of activity in gene-edited cells.
- Multi-omics integration : Pair transcriptomics (RNA-seq) with proteomics to map downstream signaling pathways.
- Cryo-EM or X-ray crystallography : Resolve binding interactions at atomic resolution if the target is a protein .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Reference Standard |
|---|---|---|
| LC-MS/MS | m/z [M+H]+: Calculated vs. Observed | USP <621> |
| 1H NMR (D2O) | δ 2.8–3.2 (hexahydro ring protons) | CAS Common Chemistry |
| HPLC-UV | Retention time: 8.2 ± 0.5 min | EP Impurity G |
Q. Table 2. Computational Tools for Reaction Optimization
| Tool | Application | Output Metrics |
|---|---|---|
| Gaussian 16 | Transition-state energy barriers | ΔG‡ (kcal/mol) |
| Schrödinger | Docking to enzyme active sites | Binding affinity (ΔG) |
| ICReDD Platform | High-throughput condition screening | Success probability (%) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
